molecular formula C17H13N3O4S B6213334 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid CAS No. 2408609-63-0

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid

Cat. No.: B6213334
CAS No.: 2408609-63-0
M. Wt: 355.4
InChI Key:
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Description

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a sulfamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride to afford 4-(methoxymethyl)-2-methylindole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide
  • E 7820
  • NSC 719239

Uniqueness

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 3-cyano-4-methyl-1H-indole-7-carboxylic acid, followed by sulfonation and subsequent conversion to the final product.", "Starting Materials": [ "4-aminobenzoic acid", "3-cyano-4-methyl-1H-indole-7-carboxylic acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Diazotization of 4-aminobenzoic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 2: Addition of 3-cyano-4-methyl-1H-indole-7-carboxylic acid to the diazonium salt to form azo compound", "Step 3: Sulfonation of the azo compound with sulfuric acid to form sulfonic acid derivative", "Step 4: Neutralization of the sulfonic acid derivative with sodium hydroxide to form sodium salt", "Step 5: Acidification of the sodium salt with hydrochloric acid to form the final product", "Step 6: Extraction of the final product with ethyl acetate and washing with sodium bicarbonate and water" ] }

CAS No.

2408609-63-0

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4

Purity

95

Origin of Product

United States

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